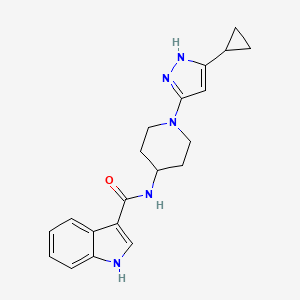

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

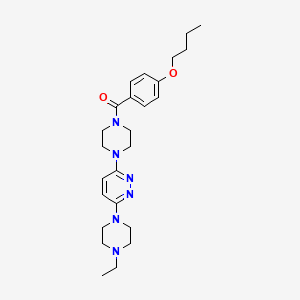

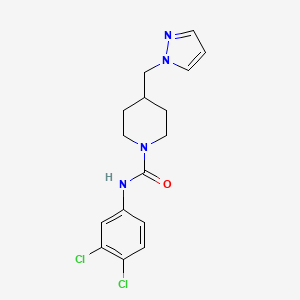

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C14H21F3N4O2S . It has a molecular weight of 366.40 g/mol . The compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor .

Molecular Structure Analysis

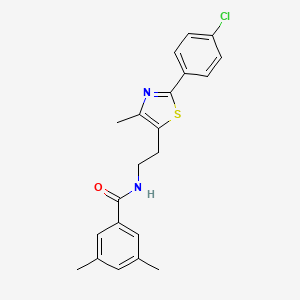

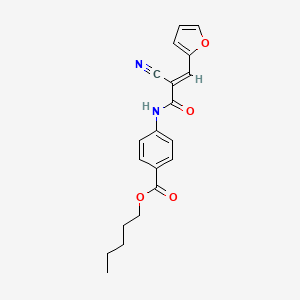

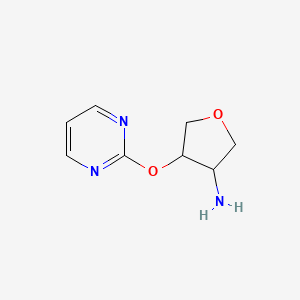

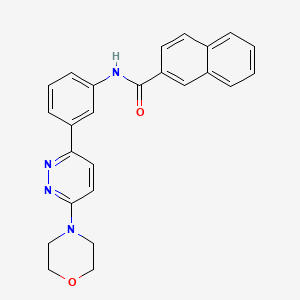

The compound has a complex structure that includes a cyclopropyl group, a pyrazol group, a piperidin group, and an indole group . The exact 3D conformer and 2D structure can be found in the PubChem database .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 366.13373159 g/mol . The topological polar surface area is 86.5 Ų .

Wirkmechanismus

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in the control of the cell cycle and is essential for meiosis .

Mode of Action

It can be inferred that the compound may interact with its target protein to influence the cell cycle, given the known role of cyclin-dependent kinase 2 .

Biochemical Pathways

Considering the potential target of this compound, it may influence pathways related to cell cycle regulation and meiosis .

Result of Action

Given the potential target of this compound, it may influence cell growth and division by modulating the activity of cyclin-dependent kinase 2 .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, this compound has limitations in terms of its selectivity for the A2A receptor, as it can also bind to other adenosine receptors. This can lead to unwanted side effects and limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the development of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide and other adenosine A2A receptor inhibitors. One direction is the optimization of the pharmacokinetic properties of this compound, such as increasing its half-life and reducing its toxicity. Another direction is the development of combination therapies with other immunotherapy agents, such as anti-PD-1 or anti-CTLA-4 antibodies. Finally, the identification of biomarkers that can predict the response to this compound and other adenosine A2A receptor inhibitors can help to personalize cancer treatment and improve patient outcomes.

Synthesemethoden

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide involves several steps, including the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, followed by the reaction with piperidine and indole-3-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an immunotherapy agent. The adenosine A2A receptor is known to suppress the immune system, and its inhibition by this compound can enhance the activity of T cells and other immune cells, leading to tumor regression. This compound has also been studied in combination with other immunotherapy agents, such as anti-PD-1 or anti-CTLA-4 antibodies, and has shown synergistic effects.

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-20(16-12-21-17-4-2-1-3-15(16)17)22-14-7-9-25(10-8-14)19-11-18(23-24-19)13-5-6-13/h1-4,11-14,21H,5-10H2,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPGXZWLCLJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)